molecular formula C7H6INO2 B3071700 3-Hydroxy-4-iodobenzamide CAS No. 1011713-16-8

3-Hydroxy-4-iodobenzamide

Cat. No.: B3071700
CAS No.: 1011713-16-8
M. Wt: 263.03 g/mol
InChI Key: QVZSTMFHDRKUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Halogenated Benzamide (B126) Derivatives in Scientific Inquiry

Halogenated benzamide derivatives represent a significant class of organic compounds extensively investigated in scientific research, particularly in medicinal chemistry and materials science. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzamide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov These modifications are a cornerstone of rational drug design, allowing for the fine-tuning of a compound's activity and pharmacokinetic profile.

The versatility of halogenated benzamides is demonstrated by their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. ontosight.aismolecule.com For instance, brominated benzamide derivatives have been explored for their potential as antimicrobial and anticancer agents. ontosight.ai The strategic placement of halogens can also enhance the binding affinity of these molecules to specific receptors or enzymes, making them valuable tools for studying biological processes and as potential therapeutic agents.

Significance of the Iodobenzamide Moiety in Chemical Biology and Medicinal Chemistry

The iodobenzamide moiety, a substructure within the broader class of halogenated benzamides, holds particular importance in the fields of chemical biology and medicinal chemistry. The presence of an iodine atom imparts unique characteristics to the molecule. Iodine is the largest and least electronegative of the stable halogens, which can lead to specific steric and electronic interactions with biological macromolecules.

A prominent application of the iodobenzamide moiety is in the development of imaging agents for diagnostic purposes. wikipedia.org Specifically, radioiodinated benzamides, such as [¹²³I]IBZM, are utilized as tracers in Single Photon Emission Computed Tomography (SPECT) to visualize and study dopamine (B1211576) D2 receptors in the brain. wikipedia.orgebi.ac.uksnmjournals.org This is crucial for the differential diagnosis of neurodegenerative diseases like Parkinson's disease. wikipedia.org The iodine atom in these molecules can be readily replaced with a radioactive isotope without significantly altering the compound's biological activity, a critical feature for a successful radiopharmaceutical. Beyond imaging, iodobenzamide derivatives have been investigated for their potential as enzyme inhibitors and for their interactions with various biological targets.

Research Trajectory of 3-Hydroxy-4-iodobenzamide and Related Structural Analogues

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the studies of its structural analogues. The investigation of compounds like 2-iodobenzamide (B1293540), 3-iodobenzamide (B1666170), and 4-hydroxy-3-iodobenzamide (B8663101) provides a valuable framework for understanding the potential applications and research interest in this compound. ontosight.ai

Research into these related molecules has largely centered on their synthesis and evaluation as potential therapeutic and diagnostic agents. ontosight.ai For example, 3-iodobenzamide has been studied for its interaction with dopamine D2 receptors and its potential anticancer activity. The synthesis of various iodobenzamide analogues is often a key focus, aiming to develop new compounds with improved biological activity or to serve as building blocks for more complex molecules. acs.org The exploration of structural analogues with different substitution patterns on the benzamide ring allows researchers to establish structure-activity relationships, which are fundamental to the design of new and more effective molecules. The study of compounds like N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide further highlights the interest in multi-substituted benzamides for their potential anti-inflammatory and anticancer properties. smolecule.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
CAS Number 1011713-16-8
IUPAC Name This compound
Canonical SMILES C1=CC(=C(C(=C1)O)I)C(=O)N

Research Highlights of Related Iodobenzamide Analogues

CompoundKey Research FindingReference
2-Iodobenzamide Studied for its potential in developing drugs targeting neurological disorders due to its affinity for dopamine receptors. ontosight.ai
3-Iodobenzamide Investigated for its interaction with dopamine D2 receptors and potential applications in diagnostic imaging and as an anticancer agent.
[¹²³I]IBZM A radioiodinated benzamide used as a SPECT imaging agent for CNS D-2 dopamine receptors. ebi.ac.uk
N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide Shows potential anti-inflammatory and anticancer activities. smolecule.com
4-Hydroxy-3-iodobenzamide Investigated for its ability to inhibit tyrosinase, suggesting potential in treating hyperpigmentation disorders.

Properties

IUPAC Name

3-hydroxy-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZSTMFHDRKUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 4 Iodobenzamide

De Novo Synthesis Approaches to the 3-Hydroxy-4-iodobenzamide Core

The de novo synthesis of this compound typically starts from a readily available precursor, such as 3-hydroxybenzamide (B181210). The primary challenge lies in the regioselective introduction of the iodine atom onto the benzene (B151609) ring at the C-4 position, which is ortho to the amide group and para to the hydroxyl group. The hydroxyl group is a strongly activating ortho-, para-director, while the benzamide (B126) group is a deactivating meta-director. The outcome of the iodination is therefore predominantly controlled by the powerful directing effect of the hydroxyl group.

Regioselective Iodination Strategies of Benzamide Precursors

Direct iodination of 3-hydroxybenzamide is the most straightforward approach. The key to this strategy is selecting the appropriate iodinating agent and reaction conditions to achieve high regioselectivity for the desired C-4 isomer.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In this case, an electrophilic iodine species (I+) is generated, which then attacks the electron-rich benzene ring of the 3-hydroxybenzamide precursor. The hydroxyl group activates the ring, directing the incoming electrophile to the ortho and para positions. While two ortho positions (C-2 and C-6) and one para position (C-4) are activated, the C-4 position is generally favored due to reduced steric hindrance compared to the C-2 position, which is situated between the two existing substituents.

A common method for this transformation involves the use of molecular iodine in the presence of a base, such as aqueous ammonium (B1175870) hydroxide. chemicalbook.com This system facilitates the formation of a more potent electrophilic iodine species. A similar protocol has been successfully applied to the synthesis of 3-hydroxy-4-iodobenzaldehyde (B145161) from 3-hydroxybenzaldehyde, providing a strong precedent for its application to the benzamide analogue. chemicalbook.com

Table 1: Electrophilic Iodination of 3-Hydroxybenzaldehyde (Analogous Reaction) Data based on the synthesis of 3-hydroxy-4-iodobenzaldehyde chemicalbook.com

ParameterValue
Starting Material 3-Hydroxybenzaldehyde
Reagents Iodine (I₂), Potassium Iodide (KI), 33% Aqueous NH₄OH
Solvent Water
Temperature 20°C
Reaction Time 2 hours
Product 3-Hydroxy-4-iodobenzaldehyde
Yield 28%

Iodine monochloride (ICl) is a highly effective interhalogen compound used for electrophilic iodination. wikipedia.orgtaylorandfrancis.com Due to the difference in electronegativity between iodine and chlorine, the ICl molecule is polarized, with the iodine atom carrying a partial positive charge (δ+), making it a potent source of the iodonium (B1229267) ion (I+). wikipedia.org This increased electrophilicity allows for the iodination of aromatic rings under milder conditions than those required when using molecular iodine alone.

The reaction of 3-hydroxybenzamide with iodine monochloride would proceed via the standard SEAr mechanism. The hydroxyl group's strong para-directing influence would again favor the introduction of iodine at the C-4 position. The reaction is typically carried out in a suitable solvent like acetic acid or a chlorinated solvent at controlled temperatures. taylorandfrancis.com

Table 2: General Conditions for Aromatic Iodination with ICl

ParameterTypical Value/Condition
Starting Material Activated Aromatic Compound (e.g., 3-Hydroxybenzamide)
Reagent Iodine Monochloride (ICl)
Solvent Acetic Acid, Dichloromethane (B109758), or Chloroform
Temperature 0°C to Room Temperature
Reaction Time 1-6 hours
Selectivity High for para-substitution in phenol (B47542) derivatives

Modern synthetic methods often employ transition-metal catalysis to achieve high selectivity and efficiency. Copper-catalyzed C-H functionalization represents a powerful tool for forming carbon-halogen bonds. mdpi.com In the context of oxidative iodination, a copper catalyst, often in the +1 or +2 oxidation state, can facilitate the activation of a C-H bond.

While often used for ortho-halogenation with the aid of a directing group, copper catalysis can also be applied in other contexts. acs.org A hypothetical pathway for the synthesis of this compound could involve a copper-catalyzed reaction where an iodide source (e.g., potassium iodide) is used in conjunction with an oxidant. The mechanism typically involves the formation of a high-valent copper-iodide species that engages in the C-H activation and subsequent reductive elimination to yield the iodinated product. However, controlling regioselectivity without a strong directing group for the para position can be challenging. This method is more commonly explored for C-C and C-N bond formations. mdpi.com

Multi-Step Synthesis Pathways from Diverse Starting Materials

An alternative to direct iodination involves building the target molecule from precursors that already contain some of the required functional groups or can be readily converted to them.

This synthetic route involves the removal of a carboxyl group from a more complex precursor molecule. A plausible starting material for this pathway would be a substituted salicylic (B10762653) acid, for example, a 4-carbamoyl-2-hydroxy-5-iodobenzoic acid derivative. In this strategy, the carboxylic acid group at the C-1 position is removed in the final step.

The decarboxylation of hydroxybenzoic acids is a known transformation that can be achieved through thermal methods or catalysis, often using metal salts. rsc.orggoogle.comnih.gov The reaction proceeds by heating the substrate, which leads to the extrusion of carbon dioxide and the formation of the corresponding phenol. rsc.org This approach offers a distinct advantage in that the regiochemistry of the final product is unequivocally defined by the structure of the carboxy-intermediate, bypassing the selectivity challenges of direct iodination. However, the synthesis of the required multi-substituted benzoic acid precursor can itself be a lengthy process.

Coupling Reactions for Amide Bond Formation in Iodinated Substrates

The formation of an amide bond is a cornerstone of organic synthesis. luxembourg-bio.com In the context of synthesizing iodinated substrates like this compound, the primary method involves the condensation of a carboxylic acid and an amine. hepatochem.com This process typically requires the activation of the carboxylic acid to facilitate the reaction with the amine. hepatochem.com

A variety of coupling reagents have been developed to mediate this transformation. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), represent a widely used class of reagents. luxembourg-bio.comhepatochem.com The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

Phosphonium and uronium salts are another major class of coupling reagents that convert carboxylic acids into active esters, which subsequently react with amines to yield amides. luxembourg-bio.comarkat-usa.org These reagents are known for their high efficiency and are frequently used in both solution-phase and solid-phase synthesis. arkat-usa.org

More recently, sustainable methods such as electrochemical amide coupling have been developed. nih.govchemistryviews.org One such protocol utilizes an iodide-mediated system where iodide is anodically oxidized to triiodide. nih.gov The triiodide then activates a phosphine (B1218219) reagent, which in turn activates the carboxylic acid for subsequent aminolysis, forming the desired amide. nih.govchemistryviews.org This method is notable for its mild conditions and avoidance of hazardous reagents, making it suitable for sensitive substrates. chemistryviews.org The reaction can be controlled by the amount of electrical current passed through the solution. chemistryviews.org

Table 1: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExample ReagentTypical AdditiveByproduct
CarbodiimidesDicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Dicyclohexylurea (DCU)
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-Tripyrrolidinophosphine oxide
Uronium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Tetramethylurea
ElectrochemicalTriphenylphosphine (precursor) / NBu4I (mediator)-Triphenylphosphine oxide

Derivatization and Functionalization Strategies of this compound

The presence of three distinct functional sites—the phenolic hydroxyl group, the aromatic ring, and the primary amide—makes this compound a versatile template for chemical modification.

Hydroxyl Group Functionalization

The phenolic hydroxyl group is a primary site for derivatization due to its nucleophilicity, especially upon deprotonation.

Alkylation of the hydroxyl group to form ethers is a common transformation. The Williamson ether synthesis is a classic method for this purpose, involving the deprotonation of the phenol with a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide.

A specific and synthetically useful etherification is the formation of an oxiranylmethoxy derivative. This is typically achieved by reacting the phenoxide of this compound with an epihalohydrin, such as epichlorohydrin. The reaction proceeds via nucleophilic attack of the phenoxide on the carbon atom bearing the halogen, opening the epoxide ring, which then re-closes to form the glycidyl (B131873) ether (oxiranylmethoxy) derivative. This derivative contains a reactive epoxide ring suitable for further reactions, such as ring-opening with various nucleophiles to introduce diverse functional groups.

Table 2: Reagents for Hydroxyl Group Alkylation and Etherification
Reaction TypeReagentBaseProduct Type
General AlkylationAlkyl Halide (e.g., Methyl Iodide)K2CO3, NaHAlkyl Ether
BenzylationBenzyl BromideK2CO3Benzyl Ether
Oxiranylmethoxy FormationEpichlorohydrinNaOH, K2CO3Glycidyl Ether

The phenolic hydroxyl group can be readily acylated to form esters. This is typically accomplished by reacting this compound with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide byproduct and can also act as a catalyst.

Direct esterification with a carboxylic acid is also possible using catalysts such as strong acids or by employing coupling agents. nih.govgoogle.com For instance, methods using a combination of dried Dowex H+ resin and sodium iodide have been shown to be effective for the esterification of hydroxybenzoic acids. nih.gov These reactions convert the hydroxyl group into an ester linkage, which can modify the compound's electronic and steric properties.

Amide Nitrogen Functionalization

The primary amide group offers another site for modification, although its nitrogen is generally less nucleophilic than the phenolic oxygen.

N-alkylation of a primary benzamide is challenging but can be achieved. It typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which can then react with an alkyl halide. The reduced nucleophilicity of the amide nitrogen compared to the phenolic oxygen means that selective N-alkylation would likely require prior protection of the hydroxyl group.

N-acylation involves the reaction of the amide with an acylating agent. arkat-usa.org This reaction can be catalyzed and leads to the formation of an imide derivative. Iodine itself can catalyze the amidation of tertiary amines with acyl chlorides through an oxidative C-N bond cleavage, highlighting the diverse reactivity within acylation chemistry. organic-chemistry.org Similar to N-alkylation, competitive acylation at the more nucleophilic hydroxyl group is a significant consideration, and protection-deprotection strategies are often necessary to achieve selectivity.

Table 3: Reagents for Amide Nitrogen Functionalization
Reaction TypeReagentConditionsProduct Type
N-AlkylationAlkyl HalideStrong Base (e.g., NaH)N-Alkyl Amide
N-AcylationAcid Chloride / AnhydrideBase (e.g., Pyridine)Imide

Aromatic Ring Transformations

The reactivity of the substituted benzene ring in this compound is characterized by the interplay of the hydroxyl, iodo, and benzamide functionalities. These groups allow for selective transformations at different positions of the aromatic nucleus.

Reduction of the Iodine Moiety

The carbon-iodine bond in this compound can be selectively cleaved to afford 3-hydroxybenzamide. This transformation, known as deiodination or hydrodeiodination, is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation:

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a commonly employed catalyst for the hydrodehalogenation of aryl halides. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol. The process involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by hydrogenolysis to regenerate the catalyst and yield the deiodinated product.

Raney Nickel: Raney Nickel, a porous nickel catalyst, is also effective for the reduction of aryl halides. It is often used in the presence of a hydrogen source, which can be hydrogen gas or a hydrogen donor like hydrazine (B178648) or formic acid. Raney Nickel is particularly useful for its ability to effect reductions under milder conditions compared to some other catalysts. The reaction with Raney Nickel is believed to proceed via a combination of catalytic hydrogenation and single-electron transfer mechanisms on the catalyst surface.

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Typical Yield (%)
Palladium on Carbon (Pd/C)H₂ gasEthanol25-801-5>90
Raney NickelH₂ gas or HydrazineMethanol25-601-1085-95
Oxidative Transformations of the Hydroxyl Group

The hydroxyl group of this compound can undergo oxidation to yield quinone derivatives. Hypervalent iodine reagents are particularly effective for this transformation, offering mild reaction conditions and high selectivity.

Oxidation with Hypervalent Iodine Reagents:

o-Iodoxybenzoic Acid (IBX): IBX is a mild and selective oxidizing agent for the conversion of phenols to ortho-quinones. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of solvents at room temperature. The mechanism is thought to involve the formation of an aryloxyiodinane intermediate, which then undergoes reductive elimination to form the quinone.

Dess-Martin Periodinane (DMP): DMP is another versatile hypervalent iodine reagent that can be used for the oxidation of phenols. It offers the advantage of being soluble in a wider range of organic solvents compared to IBX. The reaction conditions are generally mild, proceeding at room temperature in solvents like dichloromethane (DCM).

The oxidation of this compound would be expected to yield 4-iodo-1,2-benzoquinone-5-carboxamide.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Product
o-Iodoxybenzoic Acid (IBX)DMSO252-64-iodo-1,2-benzoquinone-5-carboxamide
Dess-Martin Periodinane (DMP)Dichloromethane251-44-iodo-1,2-benzoquinone-5-carboxamide
Cascade Reactions and Annulation for Heterocyclic Frameworks

The presence of multiple functional groups in this compound makes it an excellent substrate for cascade and annulation reactions, enabling the efficient construction of various heterocyclic frameworks. These reactions often involve transition metal catalysis to facilitate bond formation.

Palladium-Catalyzed Intramolecular Cyclization: Derivatives of this compound, where the amide nitrogen is functionalized with a suitable tether containing an unsaturated bond (e.g., an alkene or alkyne), can undergo palladium-catalyzed intramolecular cyclization. This process, often referred to as a Heck-type reaction or an aminoarylation, involves the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by migratory insertion of the unsaturated bond and subsequent reductive elimination to form a new heterocyclic ring fused to the benzene ring.

Rhodium-Catalyzed Annulation: Rhodium catalysts are effective in mediating C-H activation and annulation reactions. For instance, N-substituted 3-Hydroxy-4-iodobenzamides can react with alkynes in the presence of a rhodium catalyst to construct isoquinolone and other related heterocyclic systems. These reactions typically proceed via a directed C-H activation, followed by alkyne insertion and reductive elimination.

These cascade and annulation strategies provide a powerful means to rapidly build molecular complexity from a relatively simple starting material.

Yield Optimization and Purity Enhancement in Synthetic Protocols

Optimizing the reaction conditions and employing effective purification techniques are crucial for obtaining high yields and purity of this compound and its derivatives.

Reaction Condition Tuning (Temperature, Stoichiometry, Atmosphere)

Temperature: The temperature of the reaction can significantly impact the reaction rate and selectivity. For instance, in the synthesis of related iodinated benzaldehydes, iodination reactions are often carried out at controlled temperatures to prevent side reactions. nih.gov Demethylation reactions to unmask a hydroxyl group are frequently initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control exothermic processes. nih.gov

Stoichiometry: The molar ratio of reactants is a critical parameter. In many synthetic procedures involving this compound precursors, a slight excess of one reagent is often used to drive the reaction to completion. For example, in iodination reactions, a slight excess of the iodinating agent may be employed. nih.gov

Atmosphere: For reactions involving air- or moisture-sensitive reagents, such as certain organometallic catalysts or strong Lewis acids, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation of the reagents and ensure high yields.

Purification Techniques (Recrystallization, Chromatography)

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For substituted benzamides, common recrystallization solvents include ethanol, methanol, ethyl acetate (B1210297), and mixtures of these with water or hexanes. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Chromatography: Column chromatography is a widely used method for the purification of organic compounds. column-chromatography.com For this compound and its derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the separation.

Purification TechniqueStationary PhaseMobile Phase (Eluent System)Key Principle
Recrystallization-Ethanol/Water, Ethyl Acetate/HexanesDifferential solubility of the compound and impurities at different temperatures.
Column ChromatographySilica GelHexanes/Ethyl Acetate, Dichloromethane/MethanolDifferential adsorption of the compound and impurities to the stationary phase.

Advanced Spectroscopic and Structural Characterization of 3 Hydroxy 4 Iodobenzamide

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 3-Hydroxy-4-iodobenzamide, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, amide, and substituted benzene (B151609) ring moieties.

Based on the analysis of related compounds such as 4-Hydroxy-3-iodobenzamide (B8663101), the following vibrational modes can be anticipated:

O-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.

N-H Stretching: The primary amide group (-CONH₂) should display two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

C=O Stretching: A strong absorption peak, characteristic of the amide I band (primarily C=O stretching), is predicted to appear in the range of 1660–1680 cm⁻¹.

C-N Stretching and N-H Bending: The amide II band, arising from a mix of C-N stretching and N-H bending, is expected around 1600-1650 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp to medium bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

C-O Stretching: The phenolic C-O stretching vibration should be observable in the 1200-1300 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond is expected to show a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

Expected FT-IR Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-H Stretch3200-3400Broad, Strong
Amide N-H Stretch3100-3500Medium (two bands)
Amide C=O Stretch (Amide I)1660-1680Strong
N-H Bend / C-N Stretch (Amide II)1600-1650Medium-Strong
Aromatic C=C Stretch1450-1600Medium-Sharp
Phenolic C-O Stretch1200-1300Medium
C-I Stretch< 600Weak-Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be required for the complete structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be influenced by the positions of the hydroxyl, iodo, and amide groups on the benzene ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the iodine atom would be significantly influenced by the heavy atom effect.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H6.5 - 8.0d, dd3H
Amide NH₂7.0 - 8.5br s2H
Phenolic OH9.0 - 10.0br s1H
¹³C NMR Predicted Chemical Shift (ppm)
C=O (Amide)165 - 175
C-OH150 - 160
C-I90 - 100
Aromatic C-H110 - 135
Aromatic C (quaternary)125 - 140

X-ray Crystallography for Molecular Geometry and Conformational Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzamide (B126) moiety and the orientation of the hydroxyl and iodo substituents.

Crystal structures of related compounds, such as ο-iodobenzamide, have been determined, showing characteristic hydrogen bonding patterns that lead to the formation of dimers. researchgate.net A similar arrangement could be expected for this compound, with hydrogen bonds involving the amide and hydroxyl groups playing a significant role in the crystal packing. The presence of the heavy iodine atom would be a key feature in the crystallographic analysis.

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for identifying potential impurities. The molecular formula of this compound is C₇H₆INO₂, which corresponds to a molecular weight of approximately 263.03 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with potential cleavages of the amide group and loss of iodine.

Chromatographic Techniques for Purity Assessment and Degradation Product Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a compound and for analyzing its degradation products. For a polar compound like this compound, a reversed-phase HPLC method would be suitable.

Based on methods developed for related benzamide derivatives, a C18 column would likely be effective for separation. vwr.com A mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) in a gradient elution mode would be a good starting point for method development. vwr.com The purity would be determined by integrating the peak area of the main component and any impurities, typically with UV detection at a wavelength where the aromatic system absorbs, such as 254 nm.

Computational Chemistry Studies on 3 Hydroxy 4 Iodobenzamide and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the molecular geometry and electronic properties of 3-Hydroxy-4-iodobenzamide, which are fundamental to understanding its reactivity and interactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity and a greater propensity for charge transfer, which can be important for biological activity. mdpi.com

Molecular Electrostatic Potential (MESP) surfaces can also be generated using DFT. mdpi.com These surfaces map the electrostatic potential onto the electron density of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MESP would likely show negative potential around the oxygen atoms of the hydroxyl and amide groups and the iodine atom, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Theoretical Electronic Spectrum Data for a Related Compound (4-hydroxybenzaldehyde) Calculated by TD-DFT

Wavelength (nm)Excitation Energy (E)Oscillator Strength (f)
316.45------
261.52------
256.48------

Note: Data for 4-hydroxybenzaldehyde (B117250) is presented to illustrate the type of information obtained from TD-DFT calculations. Specific values for this compound would require dedicated computational studies. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule (ligand), such as this compound or its derivatives, might interact with a biological target, typically a protein receptor.

The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy. A more negative binding energy generally indicates a more stable and favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein.

For instance, studies on benzamide (B126) analogues have shown their potential as inhibitors of the FtsZ protein, a crucial component of bacterial cell division. mdpi.com In such studies, molecular docking helps to understand how the benzamide moiety and its substituents fit into the binding pocket of FtsZ. Similarly, docking studies on N-(9H-purin-6-yl) benzamide have been used to predict its binding to antimalarial protein targets, identifying potential hydrogen bond formations. tandfonline.com

In the context of this compound, molecular docking could be employed to explore its potential interactions with various enzymes or receptors. For example, iodinated quinazolinone derivatives, which share a halogenated aromatic structure, have been studied for their antitumor activity through docking with dihydrofolate reductase (DHFR). rsc.org Such studies can provide a rationale for observed biological activities and guide the design of more potent analogues.

Table 2: Example of Molecular Docking Results for a Benzamide Derivative with an Antitumor Target

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
MPSB3AGC------

Note: This table is illustrative of the data generated from molecular docking studies. "MPSB" is a specific benzamide derivative, and "3AGC" is a protein data bank identifier for a target protein. Specific data for this compound would depend on the chosen biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR, a more advanced approach, considers the three-dimensional properties of molecules.

In a QSAR study, a set of molecules with known biological activities is used to develop a predictive model. This model can then be used to estimate the activity of new, untested compounds. For benzamide and related structures, QSAR models have been successfully developed to predict various biological activities. For example, 3D-QSAR studies on p-hydroxybenzohydrazide derivatives have yielded statistically significant models with good predictive power for antihypertensive activity. nih.gov

Similarly, a 3D-QSAR analysis of new iodinated 4-(3H)-quinazolinones revealed insights into the structural features that contribute to their antitumor activity. rsc.org The study suggested that electron-withdrawing and lipophilic groups at certain positions on the phenyl ring, as well as hydrophobic interactions, were important for activity. rsc.org

For this compound and its analogues, a QSAR study could be conducted if a series of related compounds with measured biological activity (e.g., as enzyme inhibitors or antimicrobial agents) is available. The resulting model could help to identify the key structural features—such as the positions and properties of substituents on the benzamide scaffold—that are crucial for the desired biological effect. This information is invaluable for the rational design of new and more potent compounds.

Table 3: Statistical Parameters from a 3D-QSAR Study of p-hydroxybenzohydrazide Derivatives

ParameterValue
r² (coefficient of determination)0.98
q² (cross-validated correlation coefficient)0.74

Note: This table demonstrates the statistical validation of a QSAR model. High r² and q² values indicate a reliable and predictive model. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules, this is a critical step in understanding how they might interact with a biological target. Computational methods, including DFT, can be used to predict the relative energies of different conformers. For example, a computational study on N-(Thiazol-2-yl) benzamide investigated the stability of its different conformers. scispace.com

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. MD simulations can model the movements and interactions of atoms and molecules, offering insights into the flexibility of a ligand and its stability when bound to a receptor. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking.

For a benzamide derivative with potential antitumor activity, MD simulations were used to analyze its interaction with a target protein in detail. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to refine the understanding of the binding mode.

For this compound, conformational analysis would help to determine its preferred shape in different environments. Subsequent MD simulations of its complex with a potential biological target could provide valuable information on the stability of the interaction and the dynamic behavior of the complex, which is crucial for understanding its mechanism of action at a molecular level.

Biological Evaluation and Mechanistic Investigations of 3 Hydroxy 4 Iodobenzamide

Enzyme Inhibition and Modulation Studies

The primary focus of research on 3-Hydroxy-4-iodobenzamide has been its role as an enzyme inhibitor. Understanding its effects on various enzyme systems is crucial for elucidating its mechanism of action and potential therapeutic applications.

Tyrosinase Inhibition Kinetics and Mechanism

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin, hair, and eyes. The inhibition of tyrosinase is a major strategy in the development of treatments for hyperpigmentation disorders. Research has identified 4-Hydroxy-3-iodobenzamide (B8663101) as an inhibitor of tyrosinase, suggesting its potential use in dermatological applications.

The mechanism of tyrosinase inhibition can be categorized into several types, including competitive, uncompetitive, mixed, and non-competitive inhibition. nih.gov Competitive inhibitors bind to the active site of the free enzyme, preventing the substrate from binding. nih.gov Uncompetitive inhibitors bind to the enzyme-substrate complex, while mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

While this compound has been identified as a tyrosinase inhibitor, detailed kinetic studies providing specific IC50 values, inhibition constants (Ki), and a definitive classification of its inhibition type (competitive, non-competitive, etc.) are not extensively available in publicly accessible scientific literature. Such studies would typically involve measuring the rate of the tyrosinase-catalyzed reaction at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots to determine the mode of inhibition and kinetic parameters.

Table 1: General Kinetic Parameters for Different Types of Enzyme Inhibition

Inhibition TypeApparent KmApparent VmaxApparent Vmax/Km
Competitive IncreasesUnchangedDecreases
Uncompetitive DecreasesDecreasesUnchanged
Mixed VariesDecreasesDecreases
Non-competitive UnchangedDecreasesDecreases

This table represents the expected changes in kinetic parameters for different inhibition mechanisms and is for illustrative purposes. Specific values for this compound are not currently available.

Exploration of Other Enzyme Systems

Beyond its effects on tyrosinase, the interaction of this compound with other enzyme systems remains an area with limited published research. The structural motifs present in the molecule, such as the benzamide (B126) group, are found in inhibitors of various other enzymes. For instance, benzamide derivatives have been investigated as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP). However, specific studies detailing the inhibitory activity of this compound against a broad range of other enzymes are not readily found in the scientific literature.

Specificity and Selectivity Profiling against Enzyme Panels

To characterize a compound as a useful chemical probe or a potential drug candidate, it is essential to determine its specificity and selectivity. This is typically achieved by screening the compound against a panel of different enzymes. Such profiling helps to identify any "off-target" effects and provides a clearer picture of the compound's biological activity.

Currently, comprehensive specificity and selectivity profiles for this compound against a diverse panel of enzymes are not available in published research. These studies are crucial to understand whether the inhibitory effect of this compound is specific to tyrosinase or if it interacts with multiple enzymes.

Protein Interaction and Binding Research

Investigating the direct interaction of a small molecule with its protein targets is fundamental to understanding its mechanism of action at a molecular level.

Ligand-Protein Binding Assays

Various biophysical techniques are employed to study the binding of a ligand to a protein. These methods can confirm direct interaction and quantify binding affinity. Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time by detecting changes in the refractive index at a sensor surface where the protein is immobilized.

Fluorescence Spectroscopy: Can be used to observe changes in the intrinsic fluorescence of a protein upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the binding site and conformational changes in the protein upon ligand binding.

Specific studies employing these techniques to characterize the binding of this compound to tyrosinase or other proteins are not extensively documented in the available literature. Such data would be invaluable for a deeper understanding of the molecular interactions driving its inhibitory activity.

Use as a Biochemical Probe for Cellular Targets

A biochemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein target. For a compound to be an effective probe, it should be potent, selective, and have a known mechanism of action.

While it has been suggested that 4-Hydroxy-3-iodobenzamide could serve as a valuable biochemical probe for studying enzyme activities and protein interactions, there is a lack of specific published studies demonstrating its application in this context for cellular target identification. Derivatives of iodobenzamide have been utilized in single-photon emission computed tomography (SPECT) imaging to study dopaminergic receptor activity, indicating the potential of this chemical scaffold in probe development. However, the use of this compound itself as a probe to identify and validate cellular targets through techniques like affinity chromatography or chemical proteomics has not been detailed in the available research.

Receptor Activity Investigations

No information is available in the public domain regarding the receptor binding profile or activity of this compound.

Cellular Model Studies for Biological Response

There are no published studies detailing the effects of this compound in cellular models or the biological responses it may elicit at the cellular level.

Preclinical Model Studies

Information regarding preclinical studies of this compound is not available.

Target Engagement Studies in Animal Models

No in vivo studies documenting the target engagement of this compound in animal models have been found in the reviewed literature.

Efficacy Studies in Disease Models

There are no published efficacy studies of this compound in any disease models.

Structure Activity Relationship Sar Studies and Molecular Design of Iodobenzamide Scaffolds

Impact of Halogen Substitution Position on Biological Activity

The position of the halogen atom on the benzamide (B126) ring is a critical factor that can significantly modulate the biological activity of the compound. While direct comparative studies on the positional isomers of 3-hydroxy-4-iodobenzamide are not extensively documented in publicly available research, the broader class of halogenated salicylamides, which share a similar structural framework, offers valuable insights. For instance, in a series of salicylamide (B354443) derivatives investigated for their anti-HBV activity, the placement of halogen atoms on the salicylic (B10762653) ring was found to be a key determinant of their inhibitory potency. nih.gov Notably, compounds with di-iodination at the 3 and 5 positions of the salicylamide ring demonstrated significant antiviral activity. nih.gov This suggests that the electronic and steric effects imparted by the iodine atom, as well as its ability to form halogen bonds, are highly dependent on its location within the molecule.

The iodine atom at the 4-position in this compound, ortho to the amide group and meta to the hydroxyl group, contributes to a specific electronic distribution and steric profile that likely influences its interaction with biological targets. Shifting the iodine to other positions, such as the 2, 5, or 6-positions, would alter these properties and, consequently, the compound's biological activity. For example, moving the iodine to the position ortho to the hydroxyl group could introduce intramolecular hydrogen bonding possibilities that are not present in the 4-iodo isomer, potentially affecting its acidity and binding characteristics.

Influence of Hydroxyl Group Modifications on Biological and Chemical Properties

The phenolic hydroxyl group at the 3-position is a key functional group that can participate in hydrogen bonding and act as a hydrogen bond donor, which is often crucial for receptor binding and enzyme inhibition. Modification of this group can have profound effects on the compound's biological and chemical properties.

One common strategy to modify a hydroxyl group is through the formation of prodrugs , such as esters or ethers. This is often done to improve physicochemical properties like lipophilicity, which can enhance membrane permeability and oral bioavailability. For instance, ester prodrugs of 3-hydroxymorphinans have been shown to enhance bioavailability from orally administered doses. However, the conversion of the prodrug back to the active hydroxyl form in vivo is essential for its therapeutic effect. In some cases, an acetyl prodrug of a salicylamide derivative showed no inhibitory activity, possibly due to inefficient hydrolysis back to the active phenolic compound. nih.gov This highlights that while O-alkylation or O-acylation can improve certain properties, the free hydroxyl group may be indispensable for the desired biological activity.

Replacing the hydroxyl group with other functionalities, a strategy known as bioisosteric replacement , can also be explored. For example, replacing the hydroxyl group with an amino or thiol group would alter the hydrogen bonding capacity and acidity of the molecule, leading to different interactions with biological targets.

Below is a table illustrating potential modifications to the hydroxyl group and their predicted impact on the properties of this compound.

ModificationPotential Impact on PropertiesRationale
O-Methylation (Ether formation) Increased lipophilicity, loss of hydrogen bond donor capability.May improve membrane permeability but could abolish activity if the hydroxyl is critical for binding.
O-Acetylation (Ester formation) Increased lipophilicity, acts as a prodrug.Can enhance bioavailability, but requires in vivo hydrolysis to the active form.
Replacement with -NH2 Changes hydrogen bonding properties and basicity.Amine group can act as a hydrogen bond donor and acceptor, altering receptor interactions.
Replacement with -SH Increases acidity and potential for metal chelation.Thiol group has different electronic and steric properties compared to a hydroxyl group.

Amide Substituent Effects on Bioactivity and Pharmacophore Development

The amide group of this compound is another key functional moiety that can be modified to tune the compound's biological activity. The hydrogen atoms on the amide nitrogen can act as hydrogen bond donors, and the carbonyl oxygen is a hydrogen bond acceptor.

N-substitution on the amide can significantly impact bioactivity. Introducing alkyl or aryl groups on the amide nitrogen can alter the compound's steric bulk, lipophilicity, and hydrogen bonding capacity. For instance, in a series of N-(alkylaminoalkyl)-substituted radioiodinated benzamides, the nature of the N-substituent was found to be crucial for their biological properties as melanoma-imaging agents. nih.gov

Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.govresearchgate.netdrughunter.com The amide bond is susceptible to hydrolysis by proteases, and replacing it with more stable groups can prolong the compound's duration of action. Common bioisosteres for the amide group include:

1,2,3-Triazoles: These heterocycles can mimic the hydrogen bonding properties of amides and are metabolically stable. cambridgemedchemconsulting.com

Oxadiazoles: These rings can also serve as amide surrogates, often with improved metabolic stability. cambridgemedchemconsulting.com

Sulfonamides: While they can be effective amide replacements, they may sometimes lead to solubility issues. cambridgemedchemconsulting.com

The development of a pharmacophore model for a series of active compounds can help in understanding the key structural features required for bioactivity and in the design of new, more potent analogues. A pharmacophore model for this compound-based inhibitors would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the amide N-H), and an aromatic/hydrophobic region (the iodinated benzene (B151609) ring).

Rational Design of Novel this compound Analogues

The rational design of novel analogues of this compound aims to improve its potency, selectivity, and pharmacokinetic profile. This can be achieved through several strategies, including:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogues of this compound would bind. This allows for the design of modifications that are expected to enhance binding affinity. For example, in the design of novel tyrosinase inhibitors, docking studies can help in understanding the interactions of the compound with the enzyme's active site. nih.gov

Scaffold Hopping: This strategy involves replacing the central benzamide core with a different chemical scaffold while retaining the key pharmacophoric features. uniroma1.itnih.gov The goal is to discover new chemical classes of compounds with similar biological activity but potentially improved properties, such as better patentability or a more favorable side effect profile. For instance, one could replace the benzamide core with a quinazolinone or a thienopyrimidinone scaffold, which have also been explored as scaffolds for enzyme inhibitors. drughunter.com

Pharmacophore-Based Virtual Screening: A validated pharmacophore model based on the structure of this compound can be used to search large chemical databases for structurally diverse molecules that match the pharmacophore and are therefore likely to have similar biological activity. nih.gov

The following table outlines some rational design strategies for novel this compound analogues.

Design StrategyExample ModificationDesired Outcome
Targeted Substitutions Addition of a bulky hydrophobic group to the amide nitrogen.Increased potency through enhanced hydrophobic interactions with the target.
Bioisosteric Replacement Replacement of the amide with a 1,2,3-triazole ring.Improved metabolic stability and oral bioavailability.
Scaffold Hopping Replacement of the benzamide core with a coumarin (B35378) scaffold.Discovery of a novel chemical series with potentially improved properties.
Introduction of Selectivity-Enhancing Groups strategic placement of substituents to exploit unique features of the target's binding site.Increased selectivity for the desired biological target over off-targets.

Comparative Analysis with Structurally Related Benzamide Derivatives

To better understand the contribution of the different structural features of this compound to its biological activity, it is useful to compare it with structurally related compounds.

One important comparison is with its positional isomer, 4-hydroxy-3-iodobenzamide (B8663101) . This compound is a known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. rsc.org A direct comparison of the tyrosinase inhibitory activity of these two isomers would provide valuable information on the importance of the relative positions of the hydroxyl and iodo substituents for this specific biological activity.

Comparison with the non-iodinated parent compound, 3-hydroxybenzamide (B181210) , would highlight the role of the iodine atom. The introduction of a halogen atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. rsc.org Halogenated compounds are prevalent in many biologically active molecules, and the iodine atom in this compound likely plays a crucial role in its activity, potentially through halogen bonding interactions with the biological target. dartmouth.edunih.govresearchgate.netresearchgate.net

The table below provides a comparative overview of this compound and some of its structurally related derivatives.

CompoundKey Structural Difference from this compoundPotential Impact on Biological Activity
4-Hydroxy-3-iodobenzamide Positional isomer.Likely exhibits different potency and/or selectivity for various biological targets due to altered electronic and steric properties.
3-Hydroxybenzamide Lacks the iodine substituent.The absence of iodine may lead to reduced activity if halogen bonding or increased lipophilicity is important.
4-Iodobenzamide Lacks the hydroxyl substituent.The absence of the hydroxyl group may result in a loss of activity if it is a key pharmacophoric feature for hydrogen bonding.
Salicylamide (2-Hydroxybenzamide) Hydroxyl group is at the 2-position.The ortho-hydroxyamide motif allows for intramolecular hydrogen bonding, which can affect conformation and binding properties.

Research Applications in Chemical Biology, Medicinal Chemistry, and Advanced Materials

Development as Biochemical Probes for Enzyme and Protein Research

The reactivity and structural motifs of 3-Hydroxy-4-iodobenzamide and its derivatives make them valuable tools for investigating biological processes. These compounds can serve as biochemical probes to study enzyme activity and protein interactions.

One notable application is in the study of tyrosinase, a key enzyme in melanin (B1238610) production. 4-Hydroxy-3-iodobenzamide (B8663101), an isomer of the subject compound, has been identified as an inhibitor of tyrosinase. By binding to the active site of this enzyme, it can modulate melanin synthesis, making it a subject of research for conditions related to hyperpigmentation. The core iodobenzamide structure is recognized for its ability to interact with a range of biological targets, and modifications to this scaffold can fine-tune its properties for enhanced efficacy and selectivity.

Furthermore, derivatives of iodobenzamide are utilized in single-photon emission computed tomography (SPECT) imaging to evaluate dopaminergic receptor activity in the brain, highlighting their role as probes in neuroscience research.

Utility in Radiopharmaceutical Research and Imaging Agents

The presence of an iodine atom in this compound makes it a prime candidate for radiolabeling, a critical process in the development of diagnostic and therapeutic radiopharmaceuticals.

Radiolabeled benzamide (B126) derivatives have been designed as agents for molecular imaging. nih.gov These compounds can be labeled with various iodine isotopes, such as Iodine-123, Iodine-124, and Iodine-131, each suited for different imaging or therapeutic applications. For instance, compounds labeled with 123I are suitable for SPECT imaging. The design of these derivatives often involves modifying the core structure to enhance target specificity and pharmacokinetic properties.

Isotope Application
Iodine-123 (123I) Single-Photon Emission Computed Tomography (SPECT)
Iodine-124 (124I) Positron Emission Tomography (PET)
Iodine-131 (131I) Radiotherapy

Several methods have been developed for the radioiodination of compounds like this compound. These techniques are crucial for incorporating a radioactive iodine isotope into the molecule.

A common approach involves the electrophilic substitution of a precursor molecule. For instance, 3-hydroxybenzoic acid can be converted to 3-hydroxy-4-[131I]iodobenzoic acid using an oxidizing agent like Chloramine-T. This intermediate can then be further reacted to produce a radiolabeled agent suitable for conjugation to proteins or other biomolecules.

Another established method is the use of N-succinimidyl 3-hydroxy-4-iodobenzoate, which can be synthesized from 3-hydroxy-4-iodobenzoic acid. This reagent facilitates the radioiodination of proteins by reacting with their amino groups.

Radioiodination Precursor/Reagent Oxidant/Coupling Agent Application
3-Hydroxybenzoic acid Chloramine-T Synthesis of 3-hydroxy-4-[131I]iodobenzoic acid
N-succinimidyl 3-hydroxy-4-[131I]iodobenzoate - Labeling of monoclonal antibodies

Intermediate in Complex Organic Synthesis and Specialty Chemical Production

The multifunctional nature of this compound makes it a versatile intermediate for the synthesis of more complex organic molecules and specialty chemicals.

The structural components of this compound, particularly the aromatic ring with its reactive sites, make it a potential precursor for the synthesis of various heterocyclic compounds. For example, the core structure can be envisioned as a starting point for the construction of quinoline (B57606) derivatives. The synthesis of quinolines can be achieved through reactions that involve the cyclization of appropriately substituted anilines and carbonyl compounds. The functional groups on this compound could be chemically modified to participate in such cyclization reactions.

Similarly, the phenolic and amine functionalities inherent in the benzamide structure are key components in the synthesis of benzoxazines. Benzoxazine (B1645224) monomers are typically prepared through a Mannich condensation reaction of a phenol (B47542), a primary amine, and formaldehyde. techscience.comnih.govresearchgate.netnih.gov The structure of this compound provides the phenolic component, and the amide could potentially be modified to participate in or direct the formation of the oxazine (B8389632) ring.

The potential for this compound to serve as a precursor for advanced organic materials stems from its reactive functional groups. The iodine atom can participate in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of larger molecular architectures with specific electronic or physical properties.

Furthermore, its potential as a building block for benzoxazine monomers opens avenues for the development of high-performance polymers. Polybenzoxazines are a class of thermosetting polymers known for their excellent thermal stability, mechanical properties, and flame retardancy. techscience.com By incorporating the this compound scaffold into a benzoxazine monomer, it may be possible to create novel polymeric materials with tailored properties for various applications.

Future Research Directions and Emerging Paradigms for 3 Hydroxy 4 Iodobenzamide

Exploration of Undiscovered Biological Targets and Pathways

While initial research has pointed towards the potential of iodobenzamide derivatives in areas such as enzyme inhibition, the full spectrum of their biological activity remains largely uncharted. The distinct combination of functional groups on the 3-hydroxy-4-iodobenzamide molecule suggests a capacity to interact with a wide array of biological macromolecules. Future research should pivot towards a systematic exploration of these potential interactions to uncover novel therapeutic applications.

Key research trajectories in this area include:

Broad-Spectrum Kinase Profiling: The benzamide (B126) core is a feature in several approved kinase inhibitors. Systematic screening of this compound against a comprehensive panel of human kinases could identify novel inhibitory activities. The hydroxyl and iodo substituents may confer unique selectivity profiles against specific kinase families implicated in oncology or inflammatory diseases.

Epigenetic Target Modulation: The structure may interact with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases. Investigating the compound's ability to modulate these targets could open doors to new treatments for cancer and neurodegenerative disorders.

GPCR Ligand Discovery: G-protein coupled receptors (GPCRs) represent a vast class of drug targets. High-throughput screening campaigns could assess the binding affinity of this compound for various GPCRs, potentially identifying novel agonists or antagonists for metabolic or neurological conditions.

Probing Metalloproteinases: The functional groups of the compound may serve as effective chelating agents for metal ions within the active sites of metalloproteinases. Exploring its inhibitory effects on matrix metalloproteinases (MMPs), for instance, could be relevant for diseases characterized by excessive tissue degradation, such as arthritis and metastasis.

Advanced Synthetic Methodologies and Catalytic Systems

The efficiency and sustainability of chemical synthesis are paramount for advancing the study and application of this compound and its analogs. Future research should focus on developing more sophisticated and environmentally benign synthetic routes that offer high yields, regioselectivity, and functional group tolerance.

Emerging synthetic paradigms include:

C-H Activation and Iodination: Moving beyond classical electrophilic substitution, modern transition-metal-catalyzed C-H activation presents a more atom-economical approach. Developing palladium or rhodium-based catalytic systems for the direct and regioselective iodination of 3-hydroxybenzamide (B181210) would streamline the synthesis and reduce waste. Research has demonstrated the feasibility of Pd(II)-catalyzed C-H iodination using molecular iodine as a mild and inexpensive oxidant, a technique that could be adapted for this specific scaffold. nih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, safety, and scalability. The development of a continuous flow process for the synthesis of this compound would be a significant advancement for its potential large-scale production.

Hypervalent Iodine Catalysis: The use of catalytic amounts of hypervalent iodine compounds, with a co-oxidant like Oxone, represents a greener alternative to traditional stoichiometric reagents. nii.ac.jp These systems can operate at room temperature, avoiding the generation of potentially explosive intermediates that can occur at higher temperatures. nii.ac.jp

Copper-Catalyzed Methodologies: Copper catalysis has proven effective for a range of transformations involving aryl halides. acs.orgresearchgate.net Research into copper-catalyzed amidation or coupling reactions starting from 3-hydroxy-4-iodobenzoic acid derivatives could provide alternative and potentially more cost-effective synthetic pathways.

Table 1: Potential Catalytic Systems for Advanced Iodobenzamide Synthesis
Catalytic SystemMetal/ReagentPotential AdvantageRelevant Research Area
Palladium-Catalyzed C-H IodinationPd(OAc)₂, PdCl₂, PdI₂High regioselectivity; use of molecular iodine as the sole oxidant reduces waste. nih.govDirect functionalization of the benzamide core.
Copper-Catalyzed Cross-CouplingCopper ComplexesCost-effective metal catalyst; versatile for forming C-N and C-C bonds. acs.orgresearchgate.netSynthesis of complex derivatives and analogs.
Hypervalent Iodine CatalysisCatalytic I(III)/I(V)Environmentally benign; reactions can often be performed at room temperature. nii.ac.jpOxidative transformations and functionalizations.
Rhodium-Catalyzed C-H HalogenationRh(III) ComplexesAlternative to palladium with potentially different substrate scope and selectivity.Late-stage functionalization of complex molecules.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Iodobenzamides

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, more cost-effective, and more predictive. nih.govijettjournal.orgdrugpatentwatch.comnih.govbpasjournals.com For the iodobenzamide class of compounds, these computational tools can accelerate the identification of new therapeutic opportunities and optimize molecular design.

Key applications include:

Predictive Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics, and transcriptomics) to identify novel protein targets for which this compound or its derivatives might have a high binding affinity. drugpatentwatch.comnih.gov

Generative Molecular Design: By training on large chemical libraries, generative AI models can design novel iodobenzamide analogs de novo. These models can be programmed to optimize for specific properties, such as enhanced potency, reduced off-target effects, or improved pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.org

Virtual High-Throughput Screening (vHTS): ML models can be used to screen massive virtual libraries of compounds against a validated biological target, prioritizing a smaller, more manageable set of iodobenzamide derivatives for physical synthesis and testing. frontiersin.orgnih.gov This significantly reduces the time and cost associated with traditional HTS.

ADMET Prediction: Early prediction of a compound's ADMET properties is crucial for avoiding late-stage failures in drug development. frontiersin.org ML models trained on existing drug data can provide reliable predictions for novel iodobenzamide structures, guiding lead optimization efforts.

Table 2: Applications of AI/ML in Iodobenzamide Drug Discovery
AI/ML ApplicationDescriptionPotential Impact on Iodobenzamide Research
Target IdentificationAnalyzing biological data to propose and validate novel drug targets. nih.govUncovering previously unknown therapeutic uses for this compound.
Generative DesignCreating novel molecular structures optimized for specific criteria.Designing next-generation iodobenzamide drugs with superior efficacy and safety.
Virtual ScreeningComputationally screening large compound libraries to identify potential hits. frontiersin.orgRapidly identifying promising iodobenzamide derivatives for further investigation.
ADMET PredictionPredicting the pharmacokinetic and toxicity profiles of new compounds. frontiersin.orgReducing attrition rates by prioritizing candidates with favorable drug-like properties.

Cross-Disciplinary Research Synergies

The utility of this compound is not confined to medicinal chemistry. Its unique chemical handles make it a valuable building block for applications in materials science, chemical biology, and medical imaging, creating opportunities for powerful cross-disciplinary collaborations.

Radiopharmaceutical Development: The presence of a stable iodine atom makes the compound an ideal precursor for the synthesis of radiolabeled molecules for medical imaging and therapy (theranostics). By replacing the stable ¹²⁷I with a radioisotope, a range of applications becomes accessible.

SPECT Imaging: Incorporation of Iodine-123 would yield a tracer for Single Photon Emission Computed Tomography, allowing for non-invasive visualization of its biological targets in vivo.

PET Imaging: Using Iodine-124 would create a positron-emitting ligand for Positron Emission Tomography, offering higher resolution and sensitivity for diagnostic purposes.

Targeted Radiotherapy: Labeling with Iodine-131, a beta- and gamma-emitter, could transform the molecule into a therapeutic agent capable of delivering a cytotoxic radiation dose directly to diseased tissues, such as tumors. nih.gov Studies on other iodinated benzamides have already demonstrated their potential for imaging malignant melanoma.

Materials Science: The rigid aromatic structure and multiple functional groups (amide, hydroxyl, iodide) make this compound an attractive building block, or "strut," for creating porous crystalline materials. The iodide offers a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), enabling its incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These materials could have applications in gas storage, catalysis, or chemical sensing.

Chemical Probe Development: In chemical biology, the compound could serve as a scaffold for creating molecular probes to study biological processes. The benzamide structure could be modified with affinity tags, photo-crosslinkers, or fluorescent reporters to help identify and characterize its protein binding partners within a complex cellular environment.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Hydroxy-4-iodobenzamide, and how can researchers validate the purity of the product?

  • Methodology : Begin with a literature review using databases like SciFinder or Reaxys to identify existing protocols for synthesizing iodinated benzamide derivatives. Common approaches include iodination of precursor molecules (e.g., 3-hydroxybenzamide) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Purification via recrystallization or column chromatography is critical. Validate purity using high-performance liquid chromatography (HPLC) with UV detection and compare melting points with literature data if available .
  • Analytical Validation : Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy. Cross-reference spectral data with authoritative sources like the NIST Chemistry WebBook for reliability .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Safety Protocols : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid inhalation or skin contact due to potential iodine-related toxicity. Store in a cool, dry environment away from oxidizing agents. Refer to OSHA HCS guidelines for handling iodinated aromatic compounds, emphasizing proper ventilation and waste disposal .

Q. What are the key physicochemical properties of this compound, and how can solubility challenges be addressed?

  • Property Determination : Measure solubility in water and organic solvents (e.g., ethanol, DMSO) using gravimetric or spectrophotometric methods. For compounds with low aqueous solubility, consider co-solvency or micellar encapsulation. Reference databases like PubChem for analogous compounds (e.g., 4-Hydroxybenzaldehyde) to infer trends in solubility and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Data Reconciliation : Compare conflicting NMR or IR spectra across studies to identify experimental variables (e.g., solvent effects, concentration). Replicate analyses under standardized conditions and validate using multiple techniques (e.g., mass spectrometry, X-ray crystallography). Cross-check with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

Q. What advanced analytical strategies are recommended for characterizing degradation products of this compound under stress conditions?

  • Degradation Studies : Perform forced degradation (e.g., thermal, photolytic, hydrolytic) and analyze products via liquid chromatography-mass spectrometry (LC-MS). Use high-resolution MS (HRMS) to identify fragment ions and propose degradation pathways. Compare with stability data from regulatory standards (e.g., ICH guidelines) .

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

  • In Silico Approaches : Employ molecular docking or quantum mechanical calculations to model iodine’s electronic effects on reaction intermediates. Use software like Gaussian or ORCA to predict activation energies for Suzuki-Miyaura or Ullmann coupling reactions. Validate predictions with experimental kinetic studies .

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

  • Standardization : Document reaction parameters (e.g., temperature, stoichiometry, solvent purity) in an electronic lab notebook (ELN) like Chemotion. Share raw data (e.g., NMR FID files) via repositories like RADAR4Chem to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-iodobenzamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.